molecular formula C17H15N3O3 B1386859 4-[4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]benzoic acid CAS No. 1173056-37-5

4-[4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]benzoic acid

Cat. No. B1386859
M. Wt: 309.32 g/mol
InChI Key: LHBZMSJRQNKWBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-[4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]benzoic acid” is a compound that contains a 1,3,4-oxadiazole ring, which is an important class of heterocyclic scaffold. This serves as the main core in a wide range of therapeutics which includes, but not limited to, antidiabetic, antibacterial, anti-inflammatory, antifungal, anticonvulsant, anti-HIV agents, etc .


Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles has depended on carboxylic acids as feedstocks to produce 1,2-diacyl hydrazines, or N-acyl hydrazones—synthetic precursors poised to undergo oxadiazole synthesis via dehydrative or oxidative methods . A one-pot 1,3,4-oxadiazole synthesis-arylation strategy for accessing 2,5-disubstituted 1,3,4-oxadiazoles, from carboxylic acids, N-isocyaniminotriphenylphosphorane (NIITP), and aryl iodides, is reported .


Molecular Structure Analysis

The molecular structure of the compound can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule. The NMR spectrum can provide detailed information about the carbon and hydrogen atoms in the molecule and their connectivity .


Chemical Reactions Analysis

The reaction sequence, featuring a second stage copper-catalyzed 1,3,4-oxadiazole arylation, was found to tolerate (hetero)aryl, alkyl, and alkenyl carboxylic acids, and (hetero)aryl iodide coupling partners . The effectiveness of the two-stage strategy was exemplified by the late-stage functionalization of five carboxylic acid-containing APIs .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be determined using various techniques. For instance, the melting point can be determined using a melting point apparatus. The IR spectrum can provide information about the functional groups present in the molecule. The NMR spectrum can provide detailed information about the carbon and hydrogen atoms in the molecule and their connectivity .

Safety And Hazards

The safety and hazards of the compound would depend on its specific properties and uses. As with any chemical, appropriate safety measures should be taken when handling it. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The future directions for the research and development of this compound could include further exploration of its therapeutic potential, particularly in the field of cancer treatment . Additionally, further studies could be conducted to explore its other potential uses and to develop more efficient synthesis methods .

properties

IUPAC Name

4-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-10(2)15-19-20-16(23-15)13-7-8-18-14(9-13)11-3-5-12(6-4-11)17(21)22/h3-10H,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHBZMSJRQNKWBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)C2=CC(=NC=C2)C3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]benzoic acid
Reactant of Route 2
4-[4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]benzoic acid
Reactant of Route 3
4-[4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]benzoic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-[4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]benzoic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-[4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]benzoic acid
Reactant of Route 6
4-[4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.